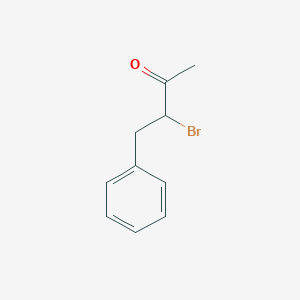

3-bromo-4-phenylbutan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSQAKKEJGMRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446104 | |

| Record name | 2-butanone, 3-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55985-68-7 | |

| Record name | 2-butanone, 3-bromo-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies: Advanced Strategies for the Preparation of 3 Bromo 4 Phenylbutan 2 One and Its Analogues

Halogenation Chemistry: Regioselective and Chemoselective Approaches

Control over the position (regioselectivity) and type (chemoselectivity) of halogen introduction is paramount in synthetic chemistry. For ketones like 3-bromo-4-phenylbutan-2-one, both direct functionalization of the ketone and modification of unsaturated precursors are viable strategies.

Direct α-Bromination of Ketone Substrates

The direct bromination at the α-carbon (the carbon atom adjacent to the carbonyl group) of a ketone is a fundamental and widely used transformation. wikipedia.org The synthesis of this compound can be achieved by the direct bromination of the parent ketone, 4-phenylbutan-2-one.

This reaction is typically catalyzed by acid and proceeds through an enol intermediate. libretexts.orgmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. A base present in the reaction mixture then removes an α-proton to form a nucleophilic enol. libretexts.org This enol tautomer then attacks an electrophilic bromine source, such as molecular bromine (Br₂), to yield the α-brominated ketone and regenerate the acid catalyst. masterorganicchemistry.com Under acidic conditions, the reaction generally results in the substitution of a single α-hydrogen, as the introduced electron-withdrawing halogen atom deactivates the carbonyl oxygen towards further protonation, making subsequent halogenations slower. wikipedia.org

A common variation employs bromine in an acetic acid solvent, which provides a controlled environment for the reaction. libretexts.org The regioselectivity of this reaction on unsymmetrical ketones under acidic conditions typically favors halogenation at the more substituted α-carbon, as this leads to the more stable enol intermediate. wikipedia.org For 4-phenylbutan-2-one, bromination occurs selectively at the C-3 position.

Table 1: Reagents for Direct α-Bromination of Ketones

| Reagent System | Description | Reference |

|---|---|---|

| Br₂ in Acetic Acid | A standard method for controlled monobromination at the α-position. | libretexts.org |

| N-Bromosuccinimide (NBS) | A milder alternative to molecular bromine, often used with an acid catalyst. | masterorganicchemistry.com |

Vicinal Bromination of Olefinic Precursors

An alternative route to halogenated ketones involves the addition of halogens across a carbon-carbon double bond in an olefinic precursor. For this compound, a logical starting material is 4-phenyl-3-buten-2-one (B7806413), also known as benzalacetone.

The reaction of an alkene with molecular bromine (Br₂) typically results in the formation of a vicinal dibromide, where bromine atoms are added to adjacent carbons. masterorganicchemistry.com The mechanism proceeds through a cyclic bromonium ion intermediate, which is then opened by a backside attack of a bromide ion. masterorganicchemistry.com This sequence leads to anti-addition, where the two bromine atoms are on opposite faces of the original double bond. masterorganicchemistry.com The reaction of 4-phenyl-3-buten-2-one with bromine yields 3,4-dibromo-4-phenylbutan-2-one. researchgate.net While this produces a dibrominated compound, it is a key intermediate that can be further modified, for example, by selective dehydrobromination to potentially yield α,β-unsaturated bromo-ketones.

Table 2: Vicinal Bromination of 4-phenyl-3-buten-2-one

| Starting Material | Reagent | Product | Reference |

|---|

A more complex but highly useful variation is the methoxy-bromination of olefins, which introduces both a methoxy (B1213986) group and a bromine atom across the double bond. This transformation is valuable for creating polyfunctionalized molecules. orientjchem.org

A facile and stereoselective method for the methoxy-bromination of alkenes uses a combination of (diacetoxyiodo)benzene (B116549) as an oxidant and phenyltrimethylammonium (B184261) tribromide (PTAB) as a solid, manageable bromine source in methanol (B129727). orientjchem.org The reaction is proposed to proceed via an electrophilic bromine species that reacts with the alkene to form a cyclic bromonium ion. This intermediate is then subjected to nucleophilic ring-opening by the methanol solvent. orientjchem.org This Sₙ2-type attack results in a high degree of anti-stereoselectivity. orientjchem.org Applying this methodology to an appropriate olefin precursor leads to the formation of vicinal methoxy-bromo compounds, such as 3-bromo-4-methoxy-4-phenylbutan-2-one. orientjchem.org

Catalytic and Biocatalytic Synthesis Innovations

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. Both metal-based catalysis and biocatalysis offer powerful tools for the synthesis of complex molecules like this compound.

Meerwein Arylation for α-Bromo Ketone Scaffolds

The Meerwein arylation is a radical-based reaction that forms a carbon-carbon bond between an aryl group and an activated alkene. It provides a direct method for constructing α-bromo ketone scaffolds. A convenient, one-step procedure for the synthesis of 4-aryl-3-bromobutan-2-ones involves the reaction of methyl vinyl ketone with arenediazonium bromides, catalyzed by copper salts like copper(I) bromide. researchgate.net

In this reaction, an arenediazonium salt, generated from an aniline (B41778) derivative, serves as the source of the aryl radical. This radical adds to the double bond of methyl vinyl ketone. Subsequent bromine atom transfer from the copper bromide catalyst completes the process, yielding the 3-bromo-4-arylbutan-2-one structure. This method is notable for its simplicity and for providing direct access to a range of analogues by simply varying the starting aniline. researchgate.net Research has also explored transition-metal-free approaches to Meerwein arylation, highlighting the versatility of this reaction class. nih.govacs.org

Table 3: Synthesis of 3-Bromo-4-arylbutan-2-one Analogues via Meerwein Reaction

| Aryl Group (from ArN₂⁺Br⁻) | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | This compound | 69 | researchgate.net |

| 4-Methylphenyl | 3-Bromo-4-(4-methylphenyl)butan-2-one | 72 | researchgate.net |

| 4-Chlorophenyl | 3-Bromo-4-(4-chlorophenyl)butan-2-one | 68 | researchgate.net |

Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. Enzymes like halogenases and reductases are being explored for the synthesis of chiral halogenated compounds.

Fe/α-ketoglutarate-dependent halogenases are a class of enzymes that can install halogen atoms onto unactivated C-H bonds with high regioselectivity and stereoselectivity. nih.gov While direct enzymatic bromination of 4-phenylbutan-2-one to give the target molecule has not been detailed, the principles of these enzymes suggest a potential future strategy. These enzymes offer a pathway for highly selective C-H activation and functionalization, which is a major goal in synthetic chemistry. nih.gov

More directly related, baker's yeast (Saccharomyces cerevisiae) has been used in the transformation of α-bromo substituted enones. researchgate.net In one study, fermenting baker's yeast was used to convert an α-bromoenone into (2S,3S)-3-bromo-4-phenylbutan-2-ol, which is the reduced alcohol corresponding to the target ketone. researchgate.netacs.org This transformation proceeds through the intermediate saturated ketone, demonstrating that enzymatic systems can recognize and process substrates with the this compound scaffold, inducing high stereoselectivity in the process.

Table 4: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₁BrO |

| 4-phenylbutan-2-one | C₁₀H₁₂O |

| Bromine | Br₂ |

| Acetic Acid | C₂H₄O₂ |

| N-Bromosuccinimide | C₄H₄BrNO₂ |

| 4-phenyl-3-buten-2-one (Benzalacetone) | C₁₀H₁₀O |

| 3,4-Dibromo-4-phenylbutan-2-one | C₁₀H₁₀Br₂O |

| (diacetoxyiodo)benzene | C₁₀H₁₁IO₄ |

| Phenyltrimethylammonium tribromide (PTAB) | C₉H₁₄Br₃N |

| Methanol | CH₄O |

| 3-bromo-4-methoxy-4-phenylbutan-2-one | C₁₁H₁₃BrO₂ |

| Methyl vinyl ketone | C₄H₆O |

| Arenediazonium bromide | C₆H₅N₂Br (example) |

| Copper(I) bromide | CuBr |

| 3-Bromo-4-(4-methylphenyl)butan-2-one | C₁₁H₁₃BrO |

| 3-Bromo-4-(4-chlorophenyl)butan-2-one | C₁₀H₁₀BrClO |

| 3-Bromo-4-(4-nitrophenyl)butan-2-one | C₁₀H₁₀BrNO₃ |

Baker's Yeast in α-Bromoenone Conversions

Biocatalysis has emerged as a powerful tool for stereoselective synthesis, offering an environmentally benign alternative to traditional chemical methods. Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst capable of performing stereospecific reductions of carbonyls and carbon-carbon double bonds. researchgate.net Its utility extends to the conversion of halogenated carbonyl compounds, which are valuable chiral synthons for pharmaceuticals and natural products. rjpbcs.com

The primary application of baker's yeast in this context is the asymmetric reduction of a carbonyl group adjacent to a halogenated carbon. While direct studies on this compound are not prevalent, research on analogous α-bromo carbonyl compounds demonstrates the potential of this methodology. For instance, the asymmetric reduction of α-bromo cinnamaldehyde (B126680) and benzylidene acetone (B3395972) using both free and immobilized baker's yeast has been reported to yield optically active products with high enantiomeric excess (ee > 81%) and in good yields (75-90 %). rjpbcs.com The selective reduction of the C=O moiety is a key feature of these biotransformations. rjpbcs.com

Similarly, the biocatalytic reduction of ethyl 3-bromo-2-oxopropanoate using whole cells of Candida parapsilosis ATCC 7330 has been successfully demonstrated, producing the corresponding (S)-hydroxy compound with a high enantiomeric excess of 91% and an isolated yield of 68%. abap.co.in This transformation is notable for being conducted in water under ambient conditions within a relatively short reaction time of four hours. abap.co.in The process relies on the yeast's inherent oxidoreductases and its ability to regenerate the necessary NADPH cofactor, often facilitated by the addition of a co-substrate like isopropanol (B130326) or glucose. rjpbcs.comnih.gov

Table 1: Baker's Yeast Mediated Reduction of α-Bromo Carbonyl Compounds

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| α-Bromo Cinnamaldehyde | Saccharomyces cerevisiae (Baker's Yeast) | Optically active alcohol | 75-90% | >81% | rjpbcs.com |

| Ethyl 3-bromo-2-oxopropanoate | Candida parapsilosis ATCC 7330 | (S)-ethyl 3-bromo-2-hydroxypropanoate | 68% | 91% | abap.co.in |

Hypervalent Iodine Reagents in Electrophilic Bromination

Hypervalent iodine reagents have gained prominence as mild, efficient, and environmentally friendly alternatives to heavy metal-based oxidants. rsc.org Reagents such as (diacetoxyiodo)benzene (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are particularly valuable for halogenation reactions. rsc.org They allow for the electrophilic functionalization of various substrates under gentle conditions. uab.cat

For the synthesis of this compound, the precursor ketone, 4-phenylbutan-2-one, can undergo α-bromination. Hypervalent iodine reagents can facilitate this by acting as halogen carriers. A mild and metal-free bromination method involves the combination of a hypervalent iodine(III) reagent with a bromide source. csic.esacs.org For instance, the combination of PIFA and trimethylsilyl (B98337) bromide (TMSBr) generates dibromo(phenyl)-λ3-iodane (PhIBr₂) in situ, which acts as the reactive electrophilic brominating species. csic.esacs.org This system has been successfully applied to the bromination of a wide range of activated arenes, yielding para-brominated products in excellent yields (83–96%). csic.esacs.org

This principle of umpolung, or charge reversal, where a nucleophilic halide anion is rendered electrophilic upon bonding to an iodine(III) center, can be applied to the α-bromination of ketones. uab.cat The reaction of an enol or enolate derived from 4-phenylbutan-2-one with the in situ generated electrophilic bromine species would yield the desired this compound. These methods are often chemoselective and avoid the use of harsh or toxic reagents like elemental bromine. nih.gov The reactivity can be tuned by the choice of the iodine reagent (PIDA or PIFA) and the bromide source (e.g., NaBr, KBr, TBAB). nih.govsci-hub.se

Table 2: Hypervalent Iodine Systems for Electrophilic Bromination

| Iodine(III) Reagent | Bromide Source | In Situ Brominating Agent | Substrate Type | Reference |

|---|---|---|---|---|

| PIFA | TMSBr | PhIBr₂ | Arenes | csic.esacs.org |

| PIDA | AlBr₃ | Not specified | Phenols, Phenol-ethers | sci-hub.se |

| PIDA | NaBr | Not specified | Terminal Alkynes | nih.gov |

| PIDA | TBAB | Not specified | Terminal Alkynes | nih.gov |

Multi-Step Synthesis Design and Optimization

The construction of complex organic molecules like this compound from simple starting materials requires strategic multi-step synthesis planning. pearson.comlibretexts.org The process involves a sequence of reactions where intermediates are transformed into the final product, with careful consideration of yield, selectivity, and functional group compatibility at each stage. pearson.com

A plausible and efficient route to this compound starts from commercially available precursors. One common strategy involves the α-bromination of the corresponding ketone, 4-phenylbutan-2-one. This direct approach is often straightforward but requires careful control to avoid polybromination or side reactions.

Route 1: Direct Bromination of 4-phenylbutan-2-one This route involves the synthesis of 4-phenylbutan-2-one, followed by its bromination.

Step 1: Synthesis of 4-phenylbutan-2-one. This can be achieved via a Claisen-Schmidt condensation between benzaldehyde (B42025) and acetone to form benzylidene acetone (4-phenylbut-3-en-2-one), followed by selective catalytic hydrogenation of the carbon-carbon double bond.

Step 2: α-Bromination. The resulting 4-phenylbutan-2-one is then brominated at the α-position. While elemental bromine can be used, as demonstrated in the synthesis of an analogue, this often requires careful handling. prepchem.com Milder and more selective reagents like N-Bromosuccinimide (NBS) or the hypervalent iodine systems discussed previously would be preferable to optimize the reaction and minimize byproducts.

Route 2: Meerwein Arylation An alternative approach involves building the carbon skeleton and introducing the bromine atom in a concerted fashion. The Meerwein reaction offers a convenient procedure for the synthesis of 4-aryl-3-bromobutan-2-ones. researchgate.net

This one-step process utilizes an arenediazonium bromide, derived from the corresponding aniline, which reacts with methyl vinyl ketone. The reaction proceeds to directly furnish the this compound structure. researchgate.net This method is advantageous as it constructs the C-C bond and installs the bromine atom regioselectively in a single transformation.

Optimization of these synthetic routes involves screening reaction conditions (solvents, temperature, catalysts) and reagents to maximize yield and purity while minimizing environmental impact, often quantified by metrics like the E-factor. researchgate.net

Table 3: Comparison of Synthetic Routes to this compound

| Route | Starting Materials | Key Intermediates | Key Reactions | Advantages |

|---|---|---|---|---|

| 1 | Benzaldehyde, Acetone | 4-phenylbut-3-en-2-one, 4-phenylbutan-2-one | Claisen-Schmidt Condensation, Hydrogenation, α-Bromination | Utilizes readily available starting materials; modular. |

| 2 | Aniline, Methyl vinyl ketone | Benzenediazonium bromide | Diazotization, Meerwein Reaction | Convergent; forms C-C and C-Br bonds in one step. researchgate.net |

Mechanistic Investigations: Unraveling the Reactivity of 3 Bromo 4 Phenylbutan 2 One

Nucleophilic Substitution Reactions: Pathways and Selectivity

The presence of a bromine atom adjacent to a carbonyl group makes 3-bromo-4-phenylbutan-2-one susceptible to nucleophilic substitution reactions. These reactions are valuable for introducing a variety of functional groups. The primary mechanism for these substitutions is the S_N2 pathway, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This process occurs with an inversion of stereochemistry at the reaction center.

A notable example is the methoxy (B1213986) bromination of olefins, which can lead to the formation of vicinal methoxy-bromides. In a related context, the reaction of an olefin with a source of electrophilic bromine can form a cyclic bromonium ion intermediate. This intermediate then undergoes ring-opening by a nucleophile, such as methanol (B129727), via an S_N2 pathway, resulting in high anti-stereoselectivity. orientjchem.org For instance, the reaction involving 4-phenyl-3-buten-2-one (B7806413) can yield 3-bromo-4-methoxy-4-phenylbutan-2-one. orientjchem.org The stereochemistry of the product is dictated by the S_N2 mechanism, leading to the formation of erythro isomers. orientjchem.org

The reactivity of α-bromoketones like this compound in nucleophilic substitution reactions makes them valuable precursors for synthesizing a range of organic molecules, including those with applications in pharmaceuticals and materials science. evitachem.comcymitquimica.comsmolecule.com

Reductive Transformations: Elucidation of Hydride and Electron Transfer Mechanisms

The reduction of this compound can proceed through different mechanistic pathways, primarily involving either hydride transfer or electron transfer, often influenced by the reaction conditions and the reducing agent employed.

In bioreductions mediated by microorganisms such as Pichia stipitis, the reduction of related α-halo ketones can lead to dehalogenation. researchgate.net For instance, the reduction of (Z)-3-bromo-4-phenyl-3-buten-2-one initially forms the saturated intermediate, this compound. This intermediate can then undergo dehalogenation via an electron transfer mechanism to yield 4-phenylbutan-2-one. researchgate.net This dehalogenation can be suppressed by the addition of electron transfer inhibitors like 1,3-dinitrobenzene, which allows the hydride transfer mechanism to dominate, leading to the formation of the corresponding halohydrin. researchgate.net

The stereochemistry of the reduction products of this compound is highly dependent on the catalyst and reaction conditions. In bioreductions where dehalogenation is prevented, the hydride transfer mechanism leads to the formation of specific stereoisomers. For example, the reduction of this compound, formed in situ from the corresponding α-bromoenone, by fermenting baker's yeast yields (2S,3S)-3-bromo-4-phenylbutan-2-ol with high enantiomeric purity. researchgate.net This stereochemical outcome is a result of the enzyme's active site controlling the direction of hydride attack on the carbonyl group.

The stereoselectivity of these reductions is a key feature, as it allows for the synthesis of chiral building blocks like halohydrins, which are valuable precursors for optically active epoxides and amino alcohols. researchgate.net The table below summarizes the outcomes of some reductive transformations.

| Starting Material (Precursor) | Reducing Agent/Catalyst | Product | Stereochemistry | Reference |

| (Z)-3-bromo-4-phenyl-3-buten-2-one | Pichia stipitis | 4-phenylbutan-2-one | N/A (Dehalogenated) | researchgate.net |

| (Z)-3-bromo-4-phenyl-3-buten-2-one | Pichia stipitis with 1,3-dinitrobenzene | (2S,3S)-3-bromo-4-phenylbutan-2-ol | (2S,3S) | researchgate.net |

| α-bromo substituted enone | Fermenting baker's yeast | (2S,3S)-3-bromo-4-phenylbutan-2-ol | (2S,3S) | researchgate.net |

Elimination Reactions and Formation of Unsaturated Systems

This compound can undergo elimination reactions to form unsaturated compounds. The most common mechanism for this transformation is the E2 (bimolecular elimination) reaction, which is favored by strong, non-nucleophilic bases. ksu.edu.samsu.edu In this concerted process, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon), while the bromide ion departs simultaneously, leading to the formation of a double bond.

The regioselectivity of the E2 reaction is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. masterorganicchemistry.com However, the use of bulky bases can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. msu.edu The stereochemistry of the E2 reaction is typically anti-periplanar, meaning the abstracted proton and the leaving group are on opposite sides of the forming double bond. ksu.edu.sa This stereospecificity can lead to the preferential formation of either the (E) or (Z) isomer of the resulting alkene, depending on the stereochemistry of the starting material.

Other Key Transformations (e.g., Wittig Olefination)

Beyond substitution and elimination, this compound can participate in other important transformations, such as the Wittig reaction. The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes. wikipedia.orglumenlearning.com This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which acts as a nucleophile and attacks the carbonyl carbon of the ketone. masterorganicchemistry.com

The reaction proceeds through a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring. lumenlearning.com This ring subsequently collapses to form the alkene and a stable triphenylphosphine (B44618) oxide, which is the driving force of the reaction. lumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org Modifications to the standard Wittig reaction, such as the Schlosser modification, can be employed to enhance the formation of the (E)-alkene. wikipedia.orgharvard.edu

The table below provides a summary of the key transformations discussed.

| Reaction Type | Reagent(s) | Key Intermediate(s) | Product Type |

| Nucleophilic Substitution (S_N2) | Nucleophiles (e.g., CH₃O⁻) | Transition state | Substituted ketone |

| Bioreduction (Electron Transfer) | Pichia stipitis | Radical species | Dehalogenated ketone |

| Bioreduction (Hydride Transfer) | Baker's yeast, Pichia stipitis + inhibitor | Enzyme-substrate complex | Halohydrin |

| Elimination (E2) | Strong, non-nucleophilic base | Anti-periplanar transition state | Unsaturated ketone (alkene) |

| Wittig Olefination | Phosphonium ylide | Betaine, Oxaphosphetane | Alkene |

Stereochemistry and Asymmetric Synthesis: Control of Chirality in 3 Bromo 4 Phenylbutan 2 One Derivatives

Identification and Characterization of Chiral Centers

The molecular structure of 3-bromo-4-phenylbutan-2-one contains two stereogenic centers, located at the C2 and C3 positions of the butane (B89635) chain. The presence of these two chiral centers means that the compound can exist as a maximum of four distinct stereoisomers (2^n, where n=2). pharmacy180.comlibretexts.org These stereoisomers consist of two pairs of enantiomers: (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R). The relationship between a stereoisomer from the first pair and one from the second pair is diastereomeric. libretexts.org

The absolute configuration of each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. For this compound, the substituents on C3 are the bromine atom, the benzyl (B1604629) group (CH2-Ph), the acetyl group (C(O)CH3), and a hydrogen atom. The stereochemistry at this position is crucial and often a primary focus in synthetic strategies. chegg.com Similarly, the C2 carbon, if it were a hydroxyl group as in the reduced form 3-bromo-4-phenylbutan-2-ol, also represents a chiral center. nih.gov

The characterization and verification of the stereochemical integrity of these isomers are critical. Standard analytical techniques for this purpose include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a fundamental method for separating and quantifying enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can help determine the relative configuration of diastereomers. researchgate.net The use of chiral solvating or derivatizing agents can also enable the differentiation of enantiomers in NMR spectra.

Polarimetry: This technique measures the optical rotation ([α]D) of a chiral compound, which can distinguish between enantiomers and confirm the presence of a single enantiomer, although it does not provide the absolute configuration on its own.

X-ray Crystallography: When a crystalline derivative can be formed, single-crystal X-ray diffraction provides unambiguous proof of the absolute and relative stereochemistry of a molecule. researchgate.net

Enantioselective and Diastereoselective Synthetic Strategies

The controlled synthesis of a specific stereoisomer of this compound or its derivatives is a significant synthetic challenge. Chemists have developed various strategies to govern the stereochemical outcome of reactions that form the C2 and C3 stereocenters.

One approach involves the stereoselective addition to a prochiral ketone. The stereochemical course of condensation reactions of α-phenylketones with organometallic reagents is highly dependent on the reaction's transition state geometry. psu.edu Competition between Felkin-Anh and Karabatsos models, influenced by steric and electronic factors, dictates the facial selectivity of the nucleophilic attack on the carbonyl group. psu.edu

Another powerful strategy is the diastereoselective ring-opening of a chiral epoxide. For instance, the halide-induced opening of α-fluoro-β,γ-epoxy alkylphosphonates, which are structurally related to epoxide precursors of this compound, can proceed with high diastereoselectivity. nih.govfrontiersin.org The reaction of these epoxides with an acetyl bromide reagent resulted in the formation of bromohydrins with a single diastereoisomer being predominant (>99:1 dr) in many cases. nih.govfrontiersin.org This high level of control is attributed to an SN2-like attack on the more substituted carbon atom of the protonated oxirane ring. frontiersin.org

Asymmetric hydrovinylation of vinyl arenes represents another enantioselective method to construct key chiral fragments that could serve as precursors. nih.gov This method has been shown to produce branched products with excellent yields and high enantioselectivities (>97% ee). nih.gov

The following table summarizes results from a study on the diastereoselective synthesis of fluorinated bromohydrins, illustrating the high degree of selectivity achievable through oxirane ring-opening.

| Starting Epoxide | Product (Bromohydrin) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Diethyl (1-fluoro-2-methyloxiran-2-yl)methylphosphonate | Diethyl (3-bromo-1-fluoro-2-hydroxy-2-methylpropyl)phosphonate | 4:1 | 91 |

| Diethyl (1-fluoro-2-phenyloxiran-2-yl)methylphosphonate | Diethyl (3-bromo-1-fluoro-2-hydroxy-2-phenylpropyl)phosphonate | >99:1 | 92 |

| Diethyl 1-(1-fluoro-2-oxiranyl)cyclohexylphosphonate | Diethyl 1-(1-bromo-2-fluoro-2-hydroxyethyl)cyclohexylphosphonate | >99:1 | 93 |

| Data sourced from a study on the synthesis of fluorinated β-bromo-γ-hydroxy alkylphosphonates. nih.govfrontiersin.org |

Biocatalytic Approaches for Stereoselective Induction

Biocatalysis has emerged as a powerful tool for sustainable and highly selective synthesis in the pharmaceutical and chemical industries. rsc.orgacs.org Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. mdpi-res.com

For the synthesis of chiral halohydrins and related keto-alcohols, several biocatalytic strategies are particularly relevant:

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): These enzymes catalyze the stereoselective reduction of ketones to alcohols. A study demonstrated that fermenting baker's yeast could convert an α-bromo substituted enone into enantiomerically pure (2S,3S)-3-bromo-4-phenylbutan-2-ol. researchgate.net This transformation proceeds through the intermediate saturated ketone, establishing both stereocenters with high fidelity.

Ene-Reductases (ERs) and ADH Cascades: A multi-enzyme cascade can be employed for even greater control. In a relevant example, an ene-reductase (OYE3) first catalyzed the asymmetric reduction of (E)-3-methyl-4-phenylbut-3-en-2-one to the corresponding (S)-ketone with 98% ee. researchgate.net This chiral ketone was then subjected to reduction by different ADHs, which, depending on the enzyme chosen, yielded different diastereomers of the final alcohol product. researchgate.net This sequential approach allows for access to multiple stereoisomers from a common precursor.

Lipase-Catalyzed Kinetic Resolution: Lipases are frequently used to resolve racemic mixtures of alcohols. researchgate.net Through enantioselective acylation or hydrolysis, one enantiomer is converted to an ester while the other remains as an alcohol, allowing for their separation. This method has been applied effectively to resolve racemic trans-2-bromo-1-indanol, a structurally analogous compound, with high enantiomeric excess. researchgate.net

The table below presents findings from a study using a multi-enzyme cascade to produce different stereoisomers of 3-methyl-4-phenylbutan-2-ol, highlighting the power of biocatalysis in directing stereochemical outcomes.

| Ketone Substrate | Enzyme System | Product | Stereochemical Outcome |

| (E)-3-methyl-4-phenylbut-3-en-2-one | OYE3 (Ene-Reductase) | (S)-3-methyl-4-phenylbutan-2-one | 98% ee |

| (S)-3-methyl-4-phenylbutan-2-one | PLADH (Alcohol Dehydrogenase) | (2R,3S)-3-methyl-4-phenylbutan-2-ol | High diastereoselectivity |

| (S)-3-methyl-4-phenylbutan-2-one | READH (Alcohol Dehydrogenase) | (2S,3S)-3-methyl-4-phenylbutan-2-ol | High diastereoselectivity |

| Data adapted from a study on the multi-enzyme synthesis of odorant stereoisomers. researchgate.net |

Influence of Reaction Conditions on Stereochemical Outcome

The stereochemical result of an asymmetric reaction is often highly sensitive to the specific conditions employed. Subtle changes in solvent, temperature, catalyst, or reagents can dramatically alter the enantiomeric excess or diastereomeric ratio of the product.

Solvent Effects: The polarity and coordinating ability of the solvent can play a decisive role. In stereoselective condensation reactions, the solvent can influence the stability of competing transition states, thereby altering the product distribution. psu.edu A striking example comes from iridium-catalyzed asymmetric hydrogenation, where switching the solvent from toluene/dioxane to ethanol (B145695) resulted in a complete reversal of enantioselectivity, providing access to either the (R) or (S) product with high ee from the same catalyst and substrate. rsc.org

Reagent and Catalyst Structure: The steric and electronic properties of the reagents and catalysts are fundamental to stereochemical induction. In the Wittig reaction, the structure of the ylide is critical; stabilized ylides generally favor the formation of (E)-olefins. researchgate.net Furthermore, the choice of organometallic reagent (e.g., Grignard vs. organolithium) and the presence of additives can significantly impact the stereoselectivity of additions to carbonyls. psu.edu

Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states leading to the different stereoisomers.

These factors underscore the importance of careful optimization of reaction conditions to achieve the desired stereochemical outcome in the synthesis of complex molecules like this compound.

Derivatization and Transformative Chemistry: Expanding the Synthetic Scope of 3 Bromo 4 Phenylbutan 2 One

Construction of Complex Organic Architectures

As a bifunctional molecule, 3-bromo-4-phenylbutan-2-one serves as a foundational building block in organic synthesis. The presence of both an electrophilic carbonyl carbon and a carbon atom bearing a good leaving group (bromide) allows for sequential or tandem reactions to construct sophisticated molecular structures. α-Bromo ketones are recognized as valuable difunctional electrophiles. researchgate.net

The Meerwein reaction, for instance, provides a convenient method for synthesizing a variety of 4-aryl-3-bromobutan-2-ones from methyl vinyl ketone and arenediazonium bromides. This approach allows for the generation of a library of derivatives of the parent compound, each with different aromatic substitutions, thereby expanding the range of available building blocks for complex syntheses. researchgate.net The reactivity of the bromine atom facilitates substitution reactions, while the ketone can undergo additions, enabling the systematic construction of elaborate organic architectures.

Synthesis of Functionalized Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an ideal precursor for various heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. smolecule.com The general class of α-bromo ketones is widely exploited for the synthesis of heterocycles. researchgate.net

A direct application is the synthesis of furanone derivatives. In one study, 1-bromo-4-phenylbutan-2-one (B50428) (an isomer of the title compound) was used as a key starting material in a multi-step synthesis to produce 3-bromo-4-(2-phenylethyl)-2(5H)-furanone. unipi.it This transformation highlights how the bromo-ketone structure can be cyclized to form five-membered heterocyclic rings. The synthesis began with the reaction of bromomethyl p-tolyl sulfoxide (B87167) and 1-bromo-4-phenylbutan-2-one, which after several steps, yielded the target furanone. unipi.it Such furanone scaffolds are present in numerous biologically active natural and unnatural compounds. unipi.it

Intermediacy in Natural Product Synthesis

The utility of this compound and its isomers extends to the total synthesis of natural products. Bromo-derivatives are often key intermediates in the synthesis of various marine natural products. orientjchem.org The synthesis of 3-bromo-4-(2-phenylethyl)-2(5H)-furanone from 1-bromo-4-phenylbutan-2-one serves as a practical example of creating an advanced intermediate for constructing more complex natural products. unipi.it

This demonstrates the role of the bromo-ketone moiety as a versatile platform for elaborating molecular complexity, a crucial aspect of natural product synthesis.

Precursor Roles in Pharmaceutical and Agrochemical Development

The derivatives of this compound are of significant interest in medicinal and agricultural chemistry. α-Bromo ketones are established intermediates in the preparation of various biologically active substances. researchgate.net The heterocyclic and complex architectures derived from this precursor are frequently associated with pharmacological activity, making it a valuable starting point for drug discovery and agrochemical development programs. smolecule.com

Research into related structures underscores the potential of this compound derivatives as biologically active agents. For example, novel compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety and an L-valine residue were synthesized, which included 2-acylamino ketone and 1,3-oxazole structures. mdpi.com These compounds were evaluated for their biological activities, revealing potential for developing new antimicrobial agents. mdpi.com

Furthermore, the synthesis of bromophenol derivatives of 4-phenylbutenone, which are natural products, has been reported. These compounds have demonstrated significant biological activity, further highlighting the importance of the phenylbutanone skeleton in medicinal chemistry. nih.gov

Derivatives of the core phenylbutanone structure have been shown to be potent enzyme inhibitors. In one study, novel 4-phenylbutenone derivatives were synthesized and evaluated as inhibitors for several enzymes. These compounds were found to be highly effective against human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition constants (Ki) in the picomolar to nanomolar range. nih.gov

The table below summarizes the inhibitory activities of these synthesized 4-phenylbutenone derivatives. nih.gov

| Compound | hCA I Ki (pM) | hCA II Ki (pM) | AChE Ki (pM) | BChE Ki (pM) |

| (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one | 158.07 | 107.63 | 14.81 | 5.64 |

| (E)-4-(2-bromo-4,5-dihydroxyphenyl)but-3-en-2-one | 404.16 | 237.40 | 33.99 | 19.30 |

| (E)-4-(2,3-dibromo-4,5-dihydroxyphenyl)but-3-en-2-one | 210.19 | 125.16 | 21.15 | 11.42 |

| Data sourced from reference nih.gov. |

These findings suggest that modifications of the this compound scaffold could lead to the development of selective and potent enzyme inhibitors for therapeutic applications. For instance, inhibitors of cholinesterases are relevant in treating neurodegenerative diseases like Alzheimer's.

Carbon-Carbon Bond Forming Reactions (e.g., Wittig Olefination)

The ketone functionality of this compound is amenable to a variety of carbon-carbon bond-forming reactions, which are fundamental in extending carbon chains and building molecular complexity. masterorganicchemistry.com Among the most important of these is the Wittig reaction. masterorganicchemistry.comorganic-chemistry.orgmnstate.eduiitk.ac.in

The Wittig reaction transforms a ketone or aldehyde into an alkene through the reaction with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comorganic-chemistry.org This reaction is highly valuable as it forms a carbon-carbon double bond at a specific location without ambiguity. mnstate.edu The ketone group in this compound can react with a phosphonium (B103445) ylide to generate a substituted alkene, introducing a new dimension of structural diversity while retaining the bromo-substituent for further functionalization. This process involves the attack of the nucleophilic ylide on the electrophilic carbonyl carbon, leading to the formation of an alkene and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.com This method is a cornerstone for synthesizing alkenes from readily available carbonyl compounds. masterorganicchemistry.com

Advanced Characterization Techniques: Spectroscopic and Computational Methodologies for 3 Bromo 4 Phenylbutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidation of Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-bromo-4-phenylbutan-2-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The phenyl group protons will typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.4 ppm). The benzylic protons (H-4) and the proton at the bromine-bearing carbon (H-3) would present as multiplets due to coupling with each other. The methyl protons of the acetyl group (H-1) would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C-2) is expected to have a characteristic downfield chemical shift (typically in the range of 190-210 ppm). The carbon atoms of the phenyl group will resonate in the aromatic region (around 125-140 ppm). The carbon bearing the bromine atom (C-3) will be shifted downfield due to the electronegativity of the bromine. The benzylic carbon (C-4) and the methyl carbon (C-1) will appear at characteristic positions in the aliphatic region of the spectrum. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (CH₃) | ~2.2 | Singlet | N/A |

| H-3 (CHBr) | ~4.5-4.8 | Multiplet | J₃,₄ |

| H-4 (CH₂) | ~3.2-3.6 | Multiplet | J₄,₃ |

| Phenyl-H | ~7.2-7.4 | Multiplet | N/A |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | ~25-30 |

| C-2 (C=O) | ~200-205 |

| C-3 (CHBr) | ~45-55 |

| C-4 (CH₂) | ~35-45 |

| Phenyl C (quaternary) | ~135-140 |

| Phenyl CH | ~127-130 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

Molecular Ion Peak: Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. This will appear as two peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). The monoisotopic mass of this compound (C₁₀H₁₁⁷⁹BrO) is approximately 225.9993 Da. uni.lu

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, significant fragmentation pathways would likely involve the loss of a bromine radical (Br•), the acetyl group (CH₃CO•), or the benzyl (B1604629) group (C₆H₅CH₂•).

Interactive Data Table: Predicted m/z Values for Key Fragments of this compound

| Fragment Ion | Predicted m/z |

| [M]⁺ (C₁₀H₁₁⁷⁹BrO)⁺ | 226 |

| [M]⁺ (C₁₀H₁₁⁸¹BrO)⁺ | 228 |

| [M - Br]⁺ | 147 |

| [M - CH₃CO]⁺ | 183/185 |

| [C₆H₅CH₂]⁺ | 91 |

| [CH₃CO]⁺ | 43 |

Infrared (IR) Spectroscopy: Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its specific bonds.

The most prominent feature in the IR spectrum will be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ketone functional group, which is expected to appear in the region of 1710-1725 cm⁻¹. The presence of the bromine atom alpha to the carbonyl group may slightly shift this frequency. Other characteristic absorptions will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), C-C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and a C-Br stretching vibration, which is typically found in the fingerprint region of the spectrum (below 800 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1710 - 1725 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 800 |

Computational Chemistry: Theoretical Insights into Structure, Reactivity, and Mechanisms

Computational chemistry provides a powerful theoretical framework to complement experimental data, offering deeper insights into the molecular properties of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method to calculate the electronic structure, geometry, and other properties of molecules. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: Investigate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). These calculations can provide insights into the molecule's reactivity and intermolecular interactions.

Determine thermodynamic properties: Calculate properties such as the enthalpy of formation and Gibbs free energy.

Molecular Modeling of Reaction Pathways and Intermediates (e.g., Bromonium Ion Formation)

Computational modeling can be used to investigate the mechanisms of reactions involving this compound. For instance, in the context of its synthesis via the bromination of a corresponding enol or enolate, molecular modeling can be used to study the reaction pathway. This includes the modeling of transition states and intermediates, such as the formation of a bromonium ion. These models can help to understand the stereochemical outcome of such reactions by evaluating the energy barriers for different reaction pathways.

Prediction of Spectroscopic Parameters and Validation

A significant application of computational chemistry in the characterization of this compound is the prediction of its spectroscopic properties. Using methods like DFT, it is possible to calculate:

NMR chemical shifts (¹H and ¹³C): These theoretical predictions can be compared with experimental data to aid in the assignment of complex spectra and to validate the proposed structure.

IR vibrational frequencies: The calculated vibrational frequencies can be correlated with the absorption bands observed in the experimental IR spectrum, assisting in the assignment of functional groups.

The accuracy of these predicted spectroscopic parameters can be validated by comparing them with the experimental data obtained for this compound or structurally related compounds. This integrated approach, combining experimental spectroscopy with computational modeling, provides a robust and comprehensive characterization of the molecule.

Future Research Directions and Translational Impact

Development of Novel Green Synthetic Protocols

Traditional methods for the synthesis of α-haloketones often involve hazardous reagents like elemental bromine and volatile organic solvents, posing environmental and safety concerns. wikipedia.org The future of synthesizing 3-bromo-4-phenylbutan-2-one hinges on the adoption of green chemistry principles, aiming to enhance efficiency, reduce waste, and improve safety.

Key research directions include:

Oxidative Bromination: Moving away from elemental bromine, research is focusing on oxidative bromination techniques. researchgate.net A promising approach involves the use of hydrogen peroxide with hydrobromic acid (H₂O₂-HBr), a system that generates bromine in situ and produces water as the primary byproduct. organic-chemistry.org

Solid-Supported Reagents: The use of polymer-supported brominating agents, such as polymer-supported pyridinium bromide perbromide, offers a cleaner reaction pathway. rsc.org These reagents simplify product purification, as the spent reagent can be removed by simple filtration, and they can often be regenerated and reused, aligning with the principles of a circular economy. scirp.org

Alternative Solvents: Future protocols will likely replace hazardous solvents with more benign alternatives. Ionic liquids, for example, have been shown to be effective media for the bromination of ketones and can be recycled. scirp.orgresearchgate.net Water-based systems are also being explored, which would dramatically reduce the environmental footprint of the synthesis. wikipedia.org

Flow Chemistry and Process Intensification: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields and selectivity. mdpi.com Developing a flow-based synthesis for this compound could enable safer handling of hazardous intermediates and facilitate industrial-scale production with minimal waste.

| Parameter | Traditional Method (e.g., Elemental Bromine) | Potential Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | H₂O₂/HBr or Polymer-Supported Reagents | Avoids handling of toxic and corrosive Br₂; Water is the main byproduct. organic-chemistry.org |

| Solvent | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Ionic Liquids, Water, or Solvent-Free Conditions | Reduces pollution from volatile organic compounds (VOCs); enhances safety. wikipedia.orgscirp.org |

| Catalyst/Promoter | Strong Acids (e.g., glacial acetic acid) | Recyclable Catalysts (e.g., p-toluenesulfonic acid in ionic liquids) | Minimizes corrosive waste streams and allows for catalyst reuse. scirp.org |

| Process | Batch Processing | Continuous Flow Synthesis | Improved safety, higher efficiency, and easier scalability. mdpi.com |

Exploration of Bio-relevant Transformations and Biocatalysis

Nature has evolved a diverse array of enzymes that perform complex chemical transformations with high selectivity under mild conditions. Harnessing this biocatalytic machinery represents a frontier in the synthesis and modification of compounds like this compound.

Future research in this area will focus on:

Enzymatic Halogenation: While the direct enzymatic synthesis of this compound is a long-term goal, research into halogenating enzymes provides a roadmap. Halogenases and haloperoxidases are capable of installing halogen atoms onto organic molecules. frontiersin.orgnih.govnih.gov Future work will involve discovering or engineering enzymes that can recognize and selectively brominate the α-position of a ketone precursor.

Stereoselective Reduction: The carbonyl group of this compound can be a target for stereoselective reduction by alcohol dehydrogenases (ADHs). This would produce chiral bromohydrins, which are valuable intermediates for synthesizing biologically active compounds, including protease inhibitors. taylorandfrancis.com

Dehalogenation and Epoxide Formation: Halohydrin dehalogenases (HHDHs) are enzymes that can catalyze the reversible dehalogenation of haloalcohols to form epoxides. nih.gov A potential biocatalytic cascade could involve the initial reduction of this compound by an ADH, followed by HHDH-catalyzed conversion to the corresponding epoxide, a highly versatile synthetic building block.

Promiscuous Lipase Activity: Lipases, while primarily known for catalyzing reactions with lipids, can exhibit "promiscuous" activity, including aldol-type reactions. nih.govbohrium.com It is conceivable that lipases could be used to catalyze C-C bond-forming reactions using the enolate of a precursor to this compound, offering a novel biocatalytic route to its carbon skeleton.

Strategic Design for Targeted Biological Activities

The true value of this compound lies in its role as a versatile building block for constructing complex molecules with potential therapeutic applications. mdpi.com Its bifunctional nature allows it to react with a wide range of nucleophiles to form diverse heterocyclic structures, which are privileged scaffolds in medicinal chemistry. researchgate.netnih.govnih.gov

Future research will strategically exploit its reactivity to create libraries of compounds for drug discovery:

Synthesis of Thiazoles: A well-established reaction of α-haloketones is the Hantzsch thiazole synthesis, where they react with thioamides or thioureas. scirp.orgwikipedia.org Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, antibacterial, and anticancer properties. scirp.orgresearchgate.net The phenylbutyl side chain of this compound could be strategically designed to target specific binding pockets in enzymes or receptors.

Formation of Other Heterocycles: Beyond thiazoles, this compound can serve as a precursor to a multitude of other heterocycles, such as pyrroles, imidazoles, and oxazoles, by reacting with appropriate nucleophilic partners. researchgate.netwikipedia.org Many of these heterocyclic systems form the core of blockbuster drugs. nih.gov

Multicomponent Reactions (MCRs): The reactivity of this α-bromoketone makes it an ideal candidate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. nih.govmdpi.com MCRs are highly efficient for rapidly generating molecular diversity, accelerating the discovery of new lead compounds.

| Reactant Partner | Resulting Heterocycle | Potential Biological Activity | Reference |

|---|---|---|---|

| Thioamide / Thiourea | Thiazole | Anti-inflammatory, Antiviral, Antibacterial, Anticancer | scirp.orgresearchgate.net |

| Amidine | Imidazole | Antifungal, Anti-inflammatory, Anticancer | researchgate.net |

| Amide | Oxazole | Antimicrobial, Anticancer, Anti-inflammatory | researchgate.net |

| Dicarbonyls + Ammonia | Pyrrole | Anticancer, Antibacterial, Anti-inflammatory | wikipedia.org |

| Hydrazine / Substituted Hydrazines | Pyrazole / Pyridazine | Analgesic, Anti-inflammatory, Antidepressant | researchgate.net |

Applications in Materials Science and Advanced Chemical Technologies

The reactivity of this compound is not limited to the synthesis of small molecules. Its functional groups can be leveraged to create advanced materials and polymers with tailored properties.

Future research directions in this domain include:

Functional Polymer Synthesis: The ketone group can be used as a handle for post-polymerization modification. A polymer backbone containing ketone side-chains can be synthesized, and this compound could be attached via reactions like oxime formation. nih.gov Alternatively, the molecule itself could be modified to act as a monomer for polymerization.

Development of Antimicrobial Surfaces: The α-bromoketone moiety can react with nucleophilic groups (e.g., amines) on a surface or polymer backbone. Subsequent reaction with a tertiary amine could generate quaternary ammonium compounds (QACs). Polymers functionalized with QACs are known to have excellent bactericidal properties and could be used to create self-disinfecting coatings for medical devices and high-touch surfaces. nih.gov

Reactive Intermediates in Advanced Synthesis: The reduction of α-haloketones can generate highly reactive intermediates like enolates in a site-specific manner. wikipedia.org This controlled generation of intermediates is valuable in complex synthetic sequences, allowing for precise bond formation in the construction of advanced materials or complex organic molecules.

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-4-phenylbutan-2-one, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves bromination of a precursor ketone, such as 4-phenylbutan-2-one. A two-step approach is often employed:

- Step 1 : Introduce the bromine atom via electrophilic substitution using reagents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under radical conditions.

- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to minimize side products. For example, using dichloromethane as a solvent at 0–5°C can enhance regioselectivity .

- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purification by column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- NMR Spectroscopy :

- ¹H NMR : Look for the ketone carbonyl proton absence (δ ~2.1 ppm for the methyl group adjacent to the carbonyl) and aromatic protons (δ ~7.2–7.5 ppm for the phenyl group). The bromine substituent causes deshielding in neighboring protons .

- ¹³C NMR : The carbonyl carbon appears at δ ~207 ppm, while the quaternary carbon attached to bromine resonates at δ ~50–60 ppm.

- IR Spectroscopy : A strong C=O stretch at ~1700–1750 cm⁻¹ confirms the ketone group.

- Mass Spectrometry (MS) : The molecular ion peak [M⁺] should match the molecular weight (227.1 g/mol), with fragmentation patterns indicating loss of Br (79/81 amu) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular geometry. Key steps include:

- Crystallization : Use slow evaporation in a solvent like ethanol or diethyl ether.

- Data Collection : Employ a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to measure reflection intensities.

- Refinement : Use SHELXL for structure solution, focusing on resolving potential disorder in the bromine or phenyl groups .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

The bromine atom in this compound makes it a candidate for Suzuki-Miyaura or Ullmann-type couplings. For example:

- Suzuki Reaction : React with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O. Monitor steric effects from the phenyl group, which may slow transmetallation .

- Mechanistic Probes : Use DFT calculations to map the energy profile of the oxidative addition step, particularly the influence of the electron-withdrawing ketone group on Pd coordination .

Q. How can computational chemistry methods predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate frontier orbitals (HOMO/LUMO). The ketone group lowers the LUMO energy, enhancing electrophilicity at the carbonyl carbon .

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to identify nucleophilic/electrophilic sites. The bromine atom creates a region of high electron density, influencing reaction pathways .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for this compound?

- Disorder in Crystals : Use the SQUEEZE algorithm in PLATON to model solvent molecules or disordered atoms. Refine occupancy factors iteratively in SHELXL .

- Conflicting NMR Assignments : Compare experimental data with computed chemical shifts (e.g., using Gaussian NMR or ACD/Labs). For instance, overestimated deshielding in DFT models may require scaling factors .

Applications in Drug Development

Q. How can this compound serve as a precursor in medicinal chemistry?

- Scaffold for Analogues : The ketone and bromine groups allow derivatization into β-amino ketones (via Mannich reactions) or thioesters (for protease inhibitors).

- Biological Screening : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Compare IC₅₀ values with non-brominated analogues to assess halogen effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.